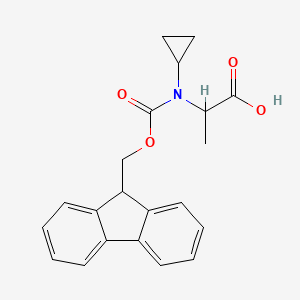
N-Fmoc-N-cyclopropyl-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Fmoc-N-cyclopropyl-L-alanine is a derivative of L-alanine, an amino acid, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group and the side chain is modified with a cyclopropyl group. This compound is primarily used in peptide synthesis and proteomics studies due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-N-cyclopropyl-L-alanine typically involves the protection of the amino group of L-alanine with the Fmoc group. This can be achieved by reacting L-alanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The cyclopropyl group is introduced through a subsequent reaction, often involving cyclopropylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using efficient purification techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-Fmoc-N-cyclopropyl-L-alanine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, which is a common step in peptide synthesis.
Substitution: The cyclopropyl group can participate in substitution reactions, where it can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for removing the Fmoc group.
Substitution: Reagents such as halides or other nucleophiles can be used for substitution reactions involving the cyclopropyl group.
Major Products Formed
Deprotection: Removal of the Fmoc group yields the free amino acid.
Substitution: Depending on the reagent used, various substituted derivatives of this compound can be formed.
Wissenschaftliche Forschungsanwendungen
N-Fmoc-N-cyclopropyl-L-alanine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in solid-phase peptide synthesis, allowing for the creation of peptides with specific sequences and properties.
Proteomics Studies: The compound is used in the study of protein structures and functions, helping to identify and characterize proteins in complex biological samples.
Drug Development: Its unique structure makes it a valuable tool in the development of new pharmaceuticals, particularly in the design of peptide-based drugs.
Wirkmechanismus
The mechanism of action of N-Fmoc-N-cyclopropyl-L-alanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Fmoc-L-alanine: Similar to N-Fmoc-N-cyclopropyl-L-alanine but lacks the cyclopropyl group.
N-Fmoc-L-azidoalanine: Contains an azido group instead of a cyclopropyl group.
N-Fmoc-L-homoalanine: Has a longer side chain compared to this compound.
Uniqueness
This compound is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .
Eigenschaften
Molekularformel |
C21H21NO4 |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
2-[cyclopropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid |
InChI |
InChI=1S/C21H21NO4/c1-13(20(23)24)22(14-10-11-14)21(25)26-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,13-14,19H,10-12H2,1H3,(H,23,24) |
InChI-Schlüssel |
FYIWZDMXOCBTJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)N(C1CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


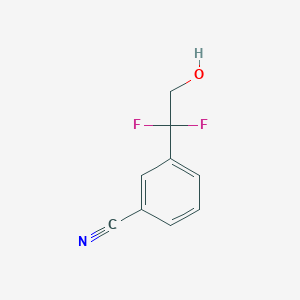
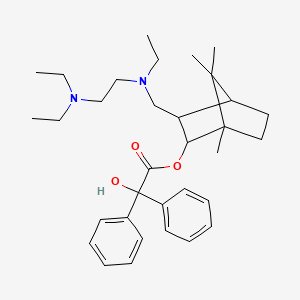

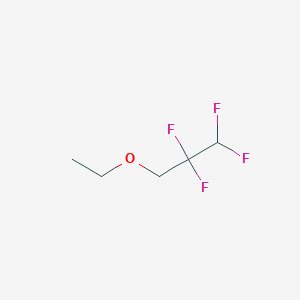
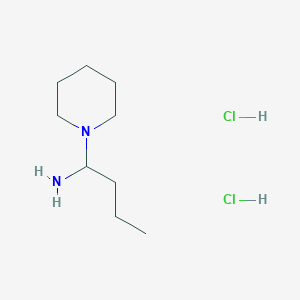
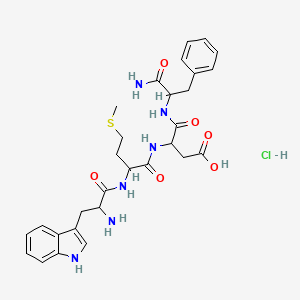

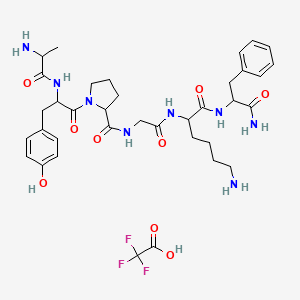

![Methyl (2S,3R)-3-methyl-2-{[(propan-2-yl)carbamoyl]amino}pentanoate](/img/structure/B12301107.png)
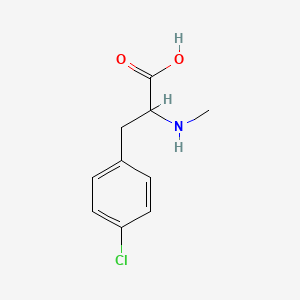
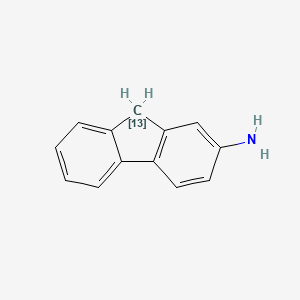
![(17-acetyloxy-17-ethynyl-11,13-dimethyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B12301125.png)
![N-methyl-8-[1-[[6-(2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]quinoline-4-carboxamide](/img/structure/B12301133.png)
